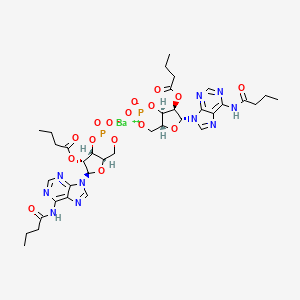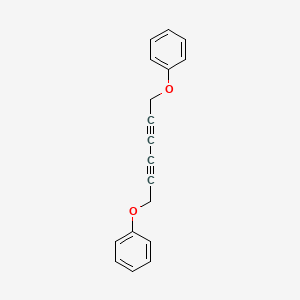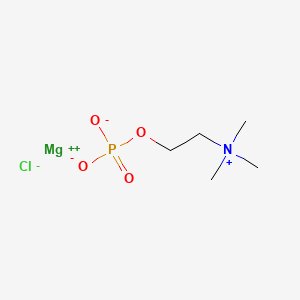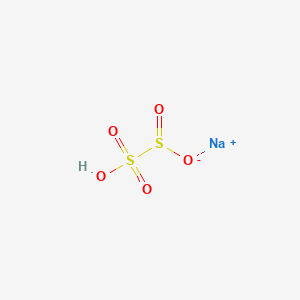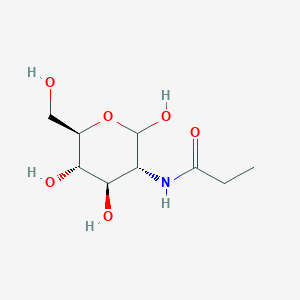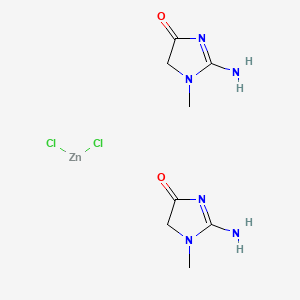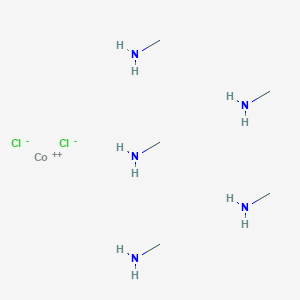
CHROMIUM POTASSIUM SULFATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium potassium sulfate, also known as potassium chromate or chromic acid potassium salt, is a widely used chemical compound in scientific research and laboratory experiments. It is an anhydrous, white crystalline solid that is highly soluble in water and other organic solvents. This compound is used in a variety of applications, including as a reagent for synthesis of other compounds, an additive for stabilizing and preserving food, and an oxidizing agent in electroplating. In addition, its use in laboratory experiments has been growing in recent years as its unique properties make it an attractive choice for a variety of applications.
Aplicaciones Científicas De Investigación
Bioremediation of Hazardous Waste : Chromium is toxic in large quantities, and bioremediation using sulfate-reducing bacteria (SRB) is an effective method for its removal from the environment. A study found that the sulfate-reducing bacteria strain KGP1 could tolerate and precipitate chromium, identifying it as a potential tool for treating chromium-contaminated aquatic environments (Retnaningrum, Yulianti, & Wilopo, 2019).
Protein Staining in Gel Electrophoresis : Potassium chromium sulfate enhances the sensitivity of the thiosulfate-silver staining method for proteins in gels. When used with Coomassie Brilliant Blue R-250, it significantly improves the detection of basic proteins like ribosomal proteins, which is crucial for proteomics research (Zhou, Liu, & Li, 2002).
Crystal Growth Kinetics : The growth kinetics of potassium sulfate crystals in the presence of chromium(III) impurities was studied, revealing that chromium(III) induces hysteresis in crystal growth rates. This research provides insights into the effects of impurities on crystal growth, which is important in various fields, including materials science (Guzman et al., 2001).
Impacts on Cytotoxicity, Genotoxicity, and Oxidative Stress : A study on the effects of potassium dichromate, a form of chromium, on human liver carcinoma cells (HepG2) showed it induced cytotoxicity, genotoxicity, and oxidative stress. This research is significant for understanding the toxicological impacts of chromium compounds (Patlolla, Barnes, Hackett, & Tchounwou, 2009).
Chromium Resistance in Bacteria : A study on the mechanisms of bacterial resistance to chromium compounds has implications for environmental bioremediation. It explores how bacteria adapt to and resist chromium toxicity, which is important for developing strategies to mitigate environmental chromium pollution (Ramírez-Díaz et al., 2008).
Collagen Stability in Leather Processing : Chromium(III) sulfate, including its forms like potassium chromium sulfate, is used in leather processing to stabilize collagen. Understanding its role helps minimize its use and reduce environmental impact, as well as explore alternatives for more sustainable leather production (Zhang et al., 2018).
Mecanismo De Acción
Target of Action
Chromium Potassium Sulfate, also known as Chrome Alum, primarily targets collagen fibers in the hide during the leather tanning process . It is also involved in the metabolism of glucose, insulin, and blood lipids .
Mode of Action
Chromium in the form of chromium(III) ions is able to penetrate cell membranes only with great difficulty . When it does, it can react with dna when present in the form of complexes with hydrophobic organic ligands, which pass through cell membranes and are able to produce gene mutations .
Biochemical Pathways
When Chromium enters plant cells through the pathways of necessary nutrients like Fe, sulfate, and phosphate, it might result in physiological and molecular alterations . Chromium buildup affects nutrient intake, photosynthesis, growth, and development, and seed germination .
Pharmacokinetics
It is known that the compound is highly soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the stabilization of leather by cross-linking the collagen fibers of the hide . In biological systems, exposure to Chromium(III) compounds can produce contact allergies on the skin . After long-term inhalation, exposed subjects have been found to develop an increased incidence of respiratory problems .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the leather tanning industry, the compound is typically used in a solution, indicating that its efficacy may be influenced by the pH, temperature, and other characteristics of the solution . Furthermore, the compound’s stability and action may be affected by the presence of other ions or compounds in the environment .
Safety and Hazards
Direcciones Futuras
While the exact molecular mechanisms of Chromium sensing, uptake, translocation, phytotoxicity, transcript processing, translation, post-translational protein modifications, as well as plant defensive responses are still largely unknown, future research could focus on better understanding these mechanisms . Additionally, the development of Chromium-tolerant cultivars poses a serious challenge due to the lack of a Chromium transporter system in plants .
Propiedades
IUPAC Name |
chromium(3+);trisulfate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYQADEXNCDCB-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2H2O13S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: Chromium Potassium Sulfate has found use in various scientific applications. For instance, it serves as a mordant in staining techniques for microscopy, enhancing the binding of dyes like gallocyanin to biological tissues like cartilage for better visualization []. It is also used as a hardening agent for gelatin, improving its water resistance and making it suitable for applications like photographic materials where gelatin layers need to withstand various aqueous solutions and temperatures [].
ANone: While the exact mechanism is not detailed in the provided abstracts, this compound likely acts as a crosslinking agent in gelatin. This means it forms chemical bridges between gelatin molecules, creating a more tightly bound network. This increased crosslinking reduces the gelatin's ability to absorb water and swell, thus improving its water resistance.
A: Yes, the oxidation state of Chromium significantly affects its biological activity. Research suggests that hexavalent Chromium compounds exhibit toxicity and mutagenicity in bacterial systems like Salmonella typhimurium []. This mutagenic effect is attributed to the direct interaction of hexavalent Chromium with bacterial DNA, causing both frameshift mutations and base-pair substitutions []. On the other hand, trivalent Chromium compounds, like this compound, did not demonstrate such toxic or mutagenic effects in the same bacterial tests [].
A: While not directly addressed in the provided research, one abstract mentions the use of this compound in a study on equilibrating ortho-para hydrogen for vapor pressure thermometry []. While the specific role of this compound isn't detailed, this suggests potential applications in catalytic processes involving hydrogen.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


